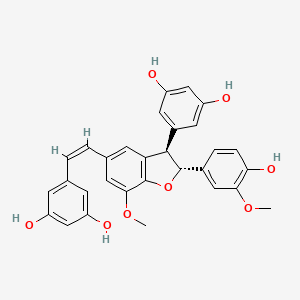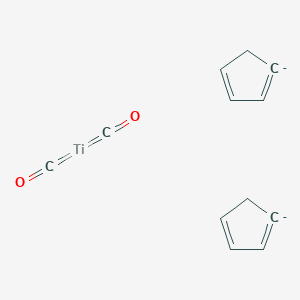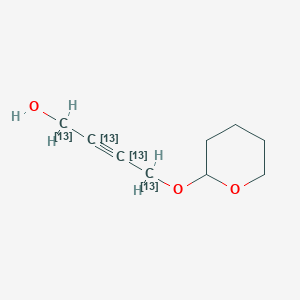
4-(oxan-2-yloxy)(1,2,3,4-13C4)but-2-yn-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(oxan-2-yloxy)(1,2,3,4-13C4)but-2-yn-1-ol is a complex organic compound characterized by the presence of an oxane ring, a butynol group, and isotopic labeling with carbon-13
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(oxan-2-yloxy)(1,2,3,4-13C4)but-2-yn-1-ol typically involves multi-step organic reactions. One common approach is the alkylation of oxane derivatives with propargyl alcohols under basic conditions. The isotopic labeling with carbon-13 can be achieved by using carbon-13 labeled precursors in the synthesis process.
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, including the use of continuous flow reactors to ensure efficient and consistent production. The reaction conditions are optimized to maximize yield and purity, often involving the use of catalysts and controlled temperature and pressure conditions.
Analyse Des Réactions Chimiques
Types of Reactions
4-(oxan-2-yloxy)(1,2,3,4-13C4)but-2-yn-1-ol can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding carbonyl compounds.
Reduction: The triple bond can be reduced to form alkenes or alkanes.
Substitution: The oxane ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.
Substitution: Nucleophiles such as halides or amines can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of aldehydes or ketones.
Reduction: Formation of alkenes or alkanes.
Substitution: Formation of substituted oxane derivatives.
Applications De Recherche Scientifique
4-(oxan-2-yloxy)(1,2,3,4-13C4)but-2-yn-1-ol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a tracer in metabolic studies.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 4-(oxan-2-yloxy)(1,2,3,4-13C4)but-2-yn-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The oxane ring and butynol group can participate in various biochemical pathways, influencing the compound’s biological activity. The isotopic labeling with carbon-13 allows for detailed tracking and analysis of its metabolic fate.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-(oxan-2-yloxy)but-2-yn-1-ol: Similar structure but without isotopic labeling.
4-(tetrahydropyran-2-yloxy)but-2-yn-1-ol: Similar structure with a tetrahydropyran ring instead of oxane.
4-(oxan-2-yloxy)but-2-en-1-ol: Similar structure with a double bond instead of a triple bond.
Uniqueness
The uniqueness of 4-(oxan-2-yloxy)(1,2,3,4-13C4)but-2-yn-1-ol lies in its isotopic labeling with carbon-13, which allows for advanced studies in metabolic pathways and reaction mechanisms. This feature makes it particularly valuable in research applications where tracking and detailed analysis of molecular interactions are required.
Propriétés
Formule moléculaire |
C9H14O3 |
|---|---|
Poids moléculaire |
174.18 g/mol |
Nom IUPAC |
4-(oxan-2-yloxy)(1,2,3,4-13C4)but-2-yn-1-ol |
InChI |
InChI=1S/C9H14O3/c10-6-2-4-8-12-9-5-1-3-7-11-9/h9-10H,1,3,5-8H2/i2+1,4+1,6+1,8+1 |
Clé InChI |
USEMUTURTYPBIO-CGAFNYDUSA-N |
SMILES isomérique |
C1CCOC(C1)O[13CH2][13C]#[13C][13CH2]O |
SMILES canonique |
C1CCOC(C1)OCC#CCO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



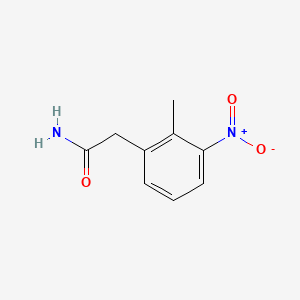
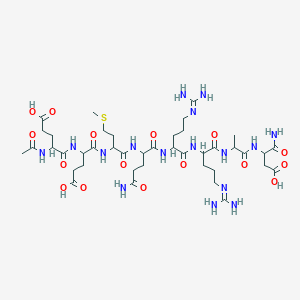
![[(trans)-8-Chloro-6-(2-chloro-3-methoxyphenyl)-1-(trifluoromethyl)-4H,6H-[1,2,4]triazolo[4,3-a][4,1]benzoxazepin-4-yl]acetic acid](/img/structure/B13402981.png)
![N-[1-[(2R,3R,4R,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxy-3-[tri(propan-2-yl)silyloxymethoxy]oxolan-2-yl]-5-methyl-2-oxopyrimidin-4-yl]acetamide](/img/structure/B13402987.png)
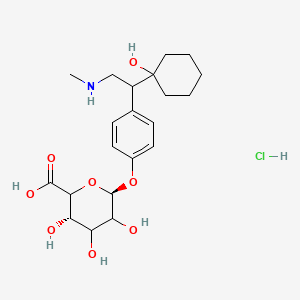
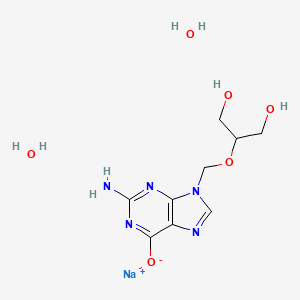
![2-pyrrolidin-2-yl-5-[4-[4-(2-pyrrolidin-2-yl-1H-imidazol-5-yl)phenyl]phenyl]-1H-imidazole;tetrahydrochloride](/img/structure/B13403006.png)
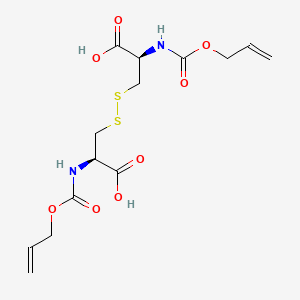
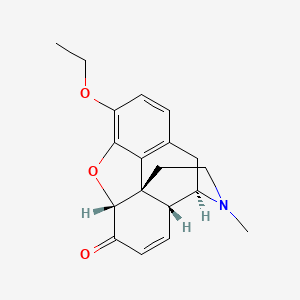
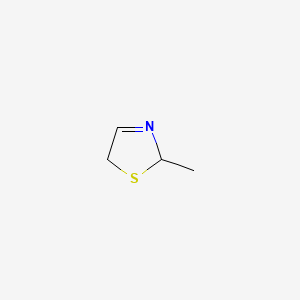
![tert-butyl (3S,5S,6R)-3-[2-(oxiran-2-yl)ethyl]-2-oxo-5,6-diphenylmorpholine-4-carboxylate](/img/structure/B13403034.png)
